[3-(5-Fluoro-1H-benzimidazol-2-yl)propyl]amine dihydrochloride hydrate
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Overview
Description
[3-(5-Fluoro-1H-benzimidazol-2-yl)propyl]amine dihydrochloride hydrate: is a chemical compound with the molecular formula C10H12FN3·2HCl·H2O. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities and are used in various pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(5-Fluoro-1H-benzimidazol-2-yl)propyl]amine dihydrochloride hydrate typically involves the following steps:
Formation of the benzimidazole ring: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the fluoro group: The fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the propylamine side chain: This step involves the alkylation of the benzimidazole ring with a suitable alkyl halide, followed by amination to introduce the propylamine group.
Formation of the dihydrochloride salt: The final compound is obtained by treating the amine with hydrochloric acid to form the dihydrochloride salt, followed by crystallization to obtain the hydrate form.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar steps as described above, with optimization for yield and purity. The process may include:
- Use of continuous flow reactors for efficient mixing and reaction control.
- Implementation of purification techniques such as recrystallization, chromatography, and distillation.
- Quality control measures to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
[3-(5-Fluoro-1H-benzimidazol-2-yl)propyl]amine dihydrochloride hydrate: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of benzimidazole derivatives with oxidized side chains.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
[3-(5-Fluoro-1H-benzimidazol-2-yl)propyl]amine dihydrochloride hydrate: has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of [3-(5-Fluoro-1H-benzimidazol-2-yl)propyl]amine dihydrochloride hydrate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
[3-(5-Fluoro-1H-benzimidazol-2-yl)propyl]amine dihydrochloride hydrate: can be compared with other benzimidazole derivatives, such as:
[2-(2-Fluorophenyl)benzimidazole]: Similar in structure but with different substitution patterns.
[5-Fluoro-2-methylbenzimidazole]: Contains a methyl group instead of a propylamine side chain.
[2-(4-Fluorophenyl)benzimidazole]: Different position of the fluoro group on the phenyl ring.
The uniqueness of This compound lies in its specific substitution pattern and the presence of the propylamine side chain, which can influence its biological activity and chemical reactivity.
Properties
IUPAC Name |
3-(6-fluoro-1H-benzimidazol-2-yl)propan-1-amine;hydrate;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN3.2ClH.H2O/c11-7-3-4-8-9(6-7)14-10(13-8)2-1-5-12;;;/h3-4,6H,1-2,5,12H2,(H,13,14);2*1H;1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXOBLNOVTSVICQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC(=N2)CCCN.O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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